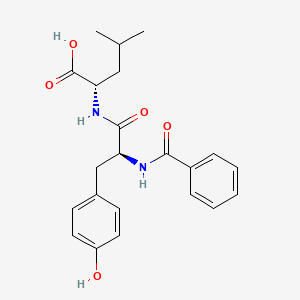
N-Benzoyl-L-tyrosyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-tyrosyl-L-leucine is a synthetic dipeptide compound composed of N-benzoyl-L-tyrosine and L-leucine. It is known for its applications in various biochemical and pharmaceutical research fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-tyrosyl-L-leucine typically involves the coupling of N-benzoyl-L-tyrosine with L-leucine. This process can be achieved through peptide synthesis techniques, often employing reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often obtained as a crystalline powder.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various acyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzoyl-L-tyrosyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and racemization tests.
Biology: Employed in studies of enzyme-substrate interactions, particularly with proteases and peptidases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in pancreatic function tests.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-tyrosyl-L-leucine involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and its cleavage by these enzymes can be monitored to study enzyme kinetics and specificity. The molecular targets include the active sites of proteases, where the peptide bond is hydrolyzed, leading to the release of the constituent amino acids.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-tyrosyl-p-aminobenzoic acid: Used in pancreatic function tests.
N-Benzoyl-L-tyrosine p-nitroanilide: Employed as a substrate for serine carboxypeptidases.
Tyr-Leu: A dipeptide with anxiolytic-like activity in animal models.
Uniqueness
N-Benzoyl-L-tyrosyl-L-leucine is unique due to its specific structure, which allows it to be used in a variety of biochemical assays and research applications. Its stability and reactivity make it a valuable tool in peptide synthesis and enzyme studies.
Properties
CAS No. |
78233-57-5 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 |
InChI Key |
SYRZXWCSGDVFHB-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















